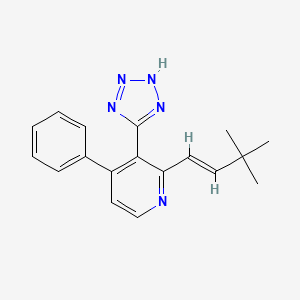

![molecular formula C16H19N5O2 B5543245 4-methyl-3-(2-oxo-1-imidazolidinyl)-N-[2-(1H-pyrazol-1-yl)ethyl]benzamide](/img/structure/B5543245.png)

4-methyl-3-(2-oxo-1-imidazolidinyl)-N-[2-(1H-pyrazol-1-yl)ethyl]benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The synthesis and study of benzamide derivatives, including those with imidazole and pyrazole moieties, are significant due to their diverse biological activities and potential applications in medicinal chemistry. Compounds with these structural features have been synthesized and characterized for various pharmacological properties.

Synthesis Analysis

The synthesis of benzamide derivatives often involves condensation reactions, cyclocondensation, and functionalization reactions. For example, a study described the synthesis of N-substituted imidazolylbenzamides, showcasing the incorporation of the imidazole group into the benzamide framework to enhance biological activity (Morgan et al., 1990).

Molecular Structure Analysis

The molecular structure of benzamide derivatives is typically confirmed using spectroscopic methods such as NMR, mass spectrometry, and sometimes crystallography. For instance, the structural characterization of a novel pyrazole derivative was confirmed using single-crystal X-ray diffraction studies, indicating the importance of precise structural analysis in understanding compound properties (Naveen et al., 2021).

Scientific Research Applications

Synthesis and Antimicrobial Activity

- Thiosemicarbazide derivatives, including those related to the compound , have been utilized as precursors for the synthesis of various heterocyclic compounds. These synthesized compounds have shown antimicrobial activities, indicating potential applications in the development of new antimicrobial agents (Elmagd et al., 2017).

Functionalization Reactions and Theoretical Studies

- The functionalization reactions involving compounds similar to 4-methyl-3-(2-oxo-1-imidazolidinyl)-N-[2-(1H-pyrazol-1-yl)ethyl]benzamide have been explored, providing insights into the chemical properties and potential applications of these compounds. Theoretical studies have also helped in understanding the mechanisms of these reactions (Yıldırım et al., 2005).

Synthesis of Novel Heterocycles and Their Biological Activities

- Research has focused on the synthesis of new heterocycles using similar compounds, with an emphasis on their potential biological activities. This includes investigations into their cytotoxic properties, suggesting applications in cancer research and treatment (Hegazi et al., 2010).

Development of Antitumor and Antioxidant Agents

- The compound has been used in the synthesis of fused and binary 1,3,4‐thiadiazoles, which were evaluated for their potential as antitumor and antioxidant agents. This highlights its role in medicinal chemistry, particularly in the development of new treatments for cancer and oxidative stress-related diseases (Hamama et al., 2013).

Anti-Inflammatory and Anticancer Activities

- Novel derivatives of the compound have been synthesized and tested for various biological activities, including anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV properties. This research contributes to the understanding of the therapeutic potential of such compounds (Küçükgüzel et al., 2013).

Antiviral Applications

- Benzamide-based derivatives of the compound have been synthesized and shown to have significant antiviral activities against bird flu influenza (H5N1), suggesting potential use in developing treatments for viral infections (Hebishy et al., 2020).

Cardiac Electrophysiological Activity

- Research has explored the synthesis and cardiac electrophysiological activity of N-substituted imidazolylbenzamides, indicating potential applications in cardiology, particularly for the development of class III electrophysiological agents (Morgan et al., 1990).

properties

IUPAC Name |

4-methyl-3-(2-oxoimidazolidin-1-yl)-N-(2-pyrazol-1-ylethyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19N5O2/c1-12-3-4-13(11-14(12)21-10-7-18-16(21)23)15(22)17-6-9-20-8-2-5-19-20/h2-5,8,11H,6-7,9-10H2,1H3,(H,17,22)(H,18,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIFRNVVRWYLOKW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=O)NCCN2C=CC=N2)N3CCNC3=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-methyl-3-(2-oxo-1-imidazolidinyl)-N-[2-(1H-pyrazol-1-yl)ethyl]benzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(cyclopropylcarbonyl)-N-[1-(1-propyl-1H-1,2,4-triazol-5-yl)ethyl]-4-piperidinecarboxamide](/img/structure/B5543162.png)

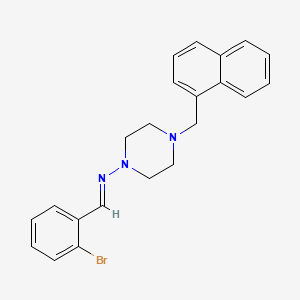

![4-[3-(1-benzyl-1H-imidazol-2-yl)-1-piperidinyl]-6-methyl-2-pyrimidinamine](/img/structure/B5543164.png)

![2-methyl-N-[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B5543167.png)

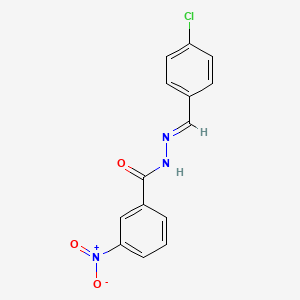

![2-{[(2-chloro-5-nitrophenyl)amino]carbonyl}benzoic acid](/img/structure/B5543183.png)

![N'-acetyl-2-[4-(1,1,3,3-tetramethylbutyl)phenoxy]acetohydrazide](/img/structure/B5543189.png)

![4-[3-(1H-benzimidazol-2-yl)propanoyl]-5-methyl-1-(3-methylphenyl)-2-piperazinone](/img/structure/B5543203.png)

![(4aR*,7aS*)-1-(cyclopropylmethyl)-4-[(3-methyl-1-benzofuran-2-yl)methyl]octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5543215.png)

![methyl 5-chloro-2-methoxy-4-[(2-thienylcarbonyl)amino]benzoate](/img/structure/B5543232.png)

![9-(3-morpholinylacetyl)-2-[2-(4-pyridinyl)ethyl]-2,9-diazaspiro[5.5]undecan-3-one dihydrochloride](/img/structure/B5543234.png)

![2-(7-fluoro-2-methyl-1H-indol-3-yl)-N-[2-(1-phenyl-1H-pyrazol-4-yl)ethyl]acetamide](/img/structure/B5543250.png)

![1-[2-(2-methoxyphenoxy)propanoyl]-4-(3-phenyl-2-propen-1-yl)piperazine](/img/structure/B5543257.png)